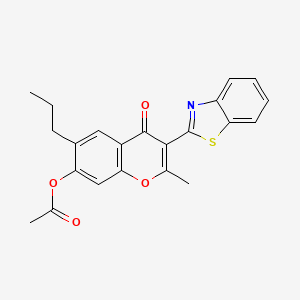

3-(1,3-苯并噻唑-2-基)-2-甲基-4-氧代-6-丙基-4H-色满-7-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

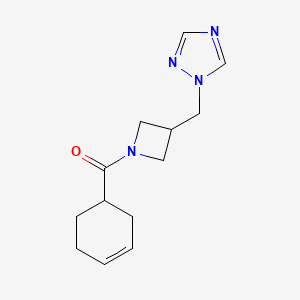

The compound "3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate" is a derivative that falls within the class of compounds featuring a benzothiazole moiety linked to a chromene structure. These compounds are of significant interest due to their diverse biological activities, including anti-HIV, antimicrobial, antitumor, and fluorescence properties .

Synthesis Analysis

The synthesis of related benzothiazole-chromene derivatives typically involves multi-step reactions that may include condensation, cyclization, and acylation processes. For instance, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for anti-HIV activity . Similarly, the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was achieved through a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods highlight the versatility and efficiency of synthesizing benzothiazole-chromene derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole-chromene derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy. For example, the structure of a coumarin-thiazole derivative was confirmed by its spectral data . Co-crystal structures of related molecules have also been reported, demonstrating the stability of these compounds and their ability to form hydrogen bonds .

Chemical Reactions Analysis

Benzothiazole-chromene derivatives can undergo various chemical reactions, including hydrolysis and photolysis. The hydrolysis of a model anti-tumor quinol ester with a benzothiazole moiety was studied, revealing the formation of an oxenium ion intermediate and the influence of the benzothiazole substituent on the reaction rate . Photolysis can also lead to the generation of reactive intermediates, as shown in the same study .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole-chromene derivatives are influenced by their molecular structure. The introduction of different substituents can affect their biological activity, fluorescence properties, and physical and mechanical resistances when incorporated into polymers . QSAR studies and molecular modeling can help predict the biological activity and binding propensity of these compounds to biological targets . The antimicrobial activity of these derivatives can be enhanced when incorporated into materials such as polyurethane coatings .

科学研究应用

共晶体结构合成

该化合物作为其衍生物的一部分,已被用于共晶体结构的合成。例如,酯与伯胺的反应导致形成相应的酰胺,其中甲基 2-(2-氧代-2H-色满-7-氧基)乙酸酯和 2-(2-氨基苯基)苯并噻唑是一个具体示例。X 射线单晶衍射对于识别这些晶体的结构至关重要,特别是对于薄层色谱 (TLC) 测试未显示反应的化合物。此类研究极大地促进了我们对分子相互作用和晶体结构的理解 (Kadhum 等,2012)。

荧光化合物的合成

3-(1,3-苯并噻唑-2-基)-2H-色满-2-酮衍生物的合成和荧光研究,包括发射波长和量子产率的研究,是值得注意的应用。已发现这些化合物在特定区域发射蓝光,这表明它们在荧光研究中具有潜在用途,并且可能应用于生物成像或传感器技术 (Mahadevan 等,2014)。

化学传感应用

一个突出的应用是在化学传感领域,特别是用于离子检测。例如,苯并噻唑官能化的席夫碱,包括 3-(1,3-苯并噻唑-2-基)-2H-色满-2-酮的衍生物,已被开发为氟化物和乙酸根离子的比色传感器。这些化合物在离子存在时表现出颜色和荧光性质的变化,展示了在环境监测和分析化学中的潜力 (Borah 等,2020)。

分子对接和抗癌研究

在药物化学领域,一些衍生物已被研究其与癌细胞系的相互作用。对色满[4,3-b]吡啶衍生物(包括 3-(1,3-苯并噻唑-2-基)-2H-色满-2-酮)的对接研究显示出靶向乳腺癌细胞的希望。这些研究有助于理解抗癌活性的分子基础,并设计更有效的治疗剂 (Ghani 等,2022)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Result of Action

Benzothiazole derivatives have been found to exhibit better inhibition potency against mycobacterium tuberculosis compared to standard reference drugs .

安全和危害

未来方向

Benzothiazoles have been consistently regarded as a promising structural icon due to their pharmacodynamic versatility . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue to evolve, with a focus on green chemistry and the development of new synthetic processes .

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-4-7-14-10-15-18(11-17(14)27-13(3)24)26-12(2)20(21(15)25)22-23-16-8-5-6-9-19(16)28-22/h5-6,8-11H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQILQZDXIRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)